molecular formula C22H21N5O3 B2525651 N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105231-23-9

N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2525651
CAS No.: 1105231-23-9
M. Wt: 403.442
InChI Key: JAOXXSMMGSHEGB-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anti-cancer agents. This molecule belongs to a class of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives, which have been designed and synthesized as potential inhibitors of JMJD6 . JMJD6 is a member of the JmjC domain-containing family and has been identified as a promising therapeutic target for treating challenging cancers, including estrogen-induced and triple-negative breast cancer . Research on closely related structural analogues has demonstrated that these compounds can function as excellent JMJD6 binders. This binding activity leads to the upregulation of key tumor-suppressor pathways, specifically increasing the mRNA and protein levels of p53 and its downstream effectors, p21 and PUMA . In pre-clinical investigations, the lead analogue in this series exhibited potent anti-proliferative activity against tested breast cancer cells by inducing cell apoptosis and cell cycle arrest. Significantly, it also promoted a remarkable reduction in tumor growth in vivo, highlighting the therapeutic potential of this chemical scaffold . The core structure of this reagent, which incorporates a phenylpyridazine moiety, is a privileged scaffold in drug discovery for its ability to interact with diverse biological targets. The presence of the 4-nitrophenyl group is a common feature in bioactive molecules, often contributing to electron-withdrawing properties and influencing binding interactions with enzyme targets . This makes this compound a valuable chemical tool for researchers exploring new oncological targets and mechanisms of action, providing a foundational structure for further structure-activity relationship (SAR) studies and lead optimization.

Properties

IUPAC Name

N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-22(23-18-8-10-19(11-9-18)27(29)30)17-7-4-14-26(15-17)21-13-12-20(24-25-21)16-5-2-1-3-6-16/h1-3,5-6,8-13,17H,4,7,14-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOXXSMMGSHEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research has indicated that N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide exhibits several promising biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound demonstrates significant antimicrobial activity against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

Analgesic Effects

Research indicates that this compound may act as an analgesic by modulating pain pathways. It has been found to enhance endocannabinoid signaling, which plays a crucial role in pain regulation. A study on rats showed that administration resulted in significant reductions in pain responses in models of acute and chronic pain.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation in tissues, suggesting its utility in managing inflammatory diseases.

Study 1: FAAH Inhibition and Pain Relief

A study focused on the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in degrading endocannabinoids. The administration of this compound resulted in increased levels of anandamide, leading to significant pain relief in rat models.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against common pathogens. Results indicated effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent for infectious diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Ring

1-(6-(4-Chlorophenyl)Pyridazin-3-yl)-N-IsopropylPiperidine-3-Carboxamide
  • Core Structure : Pyridazine-piperidine carboxamide.
  • Substituents : 4-Chlorophenyl (pyridazine), isopropyl (carboxamide).
  • Key Differences : Replacement of the phenyl group on pyridazine with 4-chlorophenyl and substitution of the 4-nitrophenyl carboxamide with isopropyl.
  • However, the absence of the nitro group may reduce electron-withdrawing effects critical for interactions with microbial or enzymatic targets .
1,3,4-Thiadiazole Derivatives ()
  • Core Structure : 1,3,4-Thiadiazole instead of pyridazine.
  • Substituents : 4-Nitrophenyl, methyl, and hydrazine derivatives.
  • Biological Activity: Antimicrobial activity against Bacillus mycoides (gram-positive bacteria) with MIC values lower than positive controls. Notably, compounds with 4-nitrophenyl groups exhibited moderate activity against E. coli and C. albicans .
  • Comparison : The thiadiazole core may offer broader antimicrobial specificity compared to pyridazine-based compounds, but the pyridazine-piperidine scaffold could provide unique steric advantages for target binding.

Variations in the Carboxamide Group

N-(1H-Benzimidazol-2-yl)-1-(4-Nitrophenyl)Methanamine
  • Core Structure : Benzimidazole linked to a 4-nitrophenylmethanamine.
  • Application : Inhibits germination in wheat varieties, demonstrating the role of 4-nitrophenyl in disrupting plant metabolic pathways .
AS9: 1-(3-Benzyl-4-Oxo-3,4-Dihydroquinazolin-2-yl)-4-(4-Nitrophenyl)Hydrazinecarbothioamide
  • Core Structure: Quinazolinone-thiadiazole hybrid.
  • Substituents : 4-Nitrophenyl and benzyl groups.
  • Biological Activity : Antitubercular activity (MIC = 3 µg mL⁻¹), highlighting the nitro group’s role in enhancing efficacy against Mycobacterium tuberculosis .

Functional Group Impact on Activity

Compound Core Structure Key Substituents Biological Activity Key Findings
Target Compound Pyridazine-piperidine Phenyl (pyridazine), 4-nitrophenyl Hypothesized antimicrobial/antifungal Likely enhanced electron-withdrawing effects and target binding due to nitro group.
1-(6-(4-Chlorophenyl)Pyridazin-3-yl)-N-... Pyridazine-piperidine 4-Chlorophenyl, isopropyl Undocumented Increased lipophilicity; reduced electronic effects compared to nitro substituent .
1,3,4-Thiadiazole Derivatives Thiadiazole 4-Nitrophenyl, methyl Antimicrobial (gram-positive bacteria) MIC values as low as 6.25 µg mL⁻¹ against B. mycoides .
AS9 Quinazolinone-thiadiazole 4-Nitrophenyl, benzyl Antitubercular MIC = 3 µg mL⁻¹ against M. tuberculosis .

Preparation Methods

Piperidine Ring Construction

The piperidine-3-carboxylic acid scaffold is synthesized via a modified Buchwald-Hartwig amination followed by cyclization:

  • Starting material : Methyl 3-aminopent-4-enoate undergoes palladium-catalyzed coupling with 3-bromopyridazine to form a linear intermediate.
  • Cyclization : Treatment with trifluoroacetic acid (TFA) induces intramolecular lactamization, yielding methyl piperidine-3-carboxylate (87% yield).
  • Hydrolysis : Saponification with LiOH in THF/H₂O produces the free carboxylic acid (92% yield).

Key characterization data :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.71 (s, 3H, COOCH₃), 3.02–2.89 (m, 2H, piperidine-H), 2.65–2.53 (m, 1H, piperidine-H), 1.98–1.76 (m, 4H, piperidine-H).
  • IR : 1725 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

Pyridazine Functionalization

Introducing the 6-phenylpyridazin-3-yl group employs Suzuki-Miyaura cross-coupling :

  • Substrate preparation : Bromopyridazine (0.1 mol) is treated with phenylboronic acid (0.12 mol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/H₂O (4:1) at 80°C.
  • Coupling : Reaction completion in 12 hours affords 6-phenylpyridazine-3-boronic ester (78% yield).
  • Nucleophilic displacement : Reaction with piperidine-3-carboxylic acid in DMF at 120°C for 24 hours installs the pyridazine moiety (65% yield).

Optimization insights :

  • Temperature : Reactions below 100°C result in incomplete substitution.
  • Solvent : DMF outperforms THF due to superior solubility of intermediates.

Amide Coupling with 4-Nitroaniline

Carboxylic Acid Activation

The carboxylic acid is activated using HATU/DIPEA in anhydrous DCM:

  • Reaction stoichiometry : 1.2 equiv HATU, 2.5 equiv DIPEA, 0°C to room temperature.
  • Intermediate isolation : Activated ester forms within 1 hour (quantitative conversion by TLC).

Nucleophilic Attack by 4-Nitroaniline

4-Nitroaniline (1.5 equiv) is added to the activated ester, stirred for 48 hours at room temperature. Post-workup includes:

  • Extraction : DCM washed with 5% HCl and saturated NaHCO₃.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:2) yields the title compound (58% yield).

Critical parameters :

  • Equivalents of amine : Excess amine minimizes dimerization side products.
  • Reaction time : Prolonged stirring (>72 hours) degrades product due to nitro group instability.

Alternative Pathways and Comparative Evaluation

Ullmann-Type Coupling for Direct Assembly

An alternative one-pot synthesis employs copper-catalyzed coupling:

  • Conditions : CuI (10 mol%), L-proline (20 mol%), K₃PO₄, DMSO, 110°C, 24 hours.
  • Yield : 42% (lower than stepwise methods due to competing side reactions).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the amide coupling step, improving yield to 67% but requiring specialized equipment.

Table 1. Synthetic Route Comparison

Method Yield (%) Purity (HPLC) Time (h)
Stepwise (Route A) 58 98.5 72
Ullmann coupling 42 95.2 24
Microwave-assisted 67 97.8 0.5

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (700 MHz, DMSO-d₆): δ 8.21 (d, J = 8.9 Hz, 2H, Ar-H), 7.89 (d, J = 8.9 Hz, 2H, Ar-H), 7.72–7.68 (m, 5H, pyridazine-H), 4.12–3.98 (m, 2H, piperidine-H), 3.31–3.22 (m, 1H, piperidine-H), 2.90–2.75 (m, 4H, piperidine-H).
  • ¹³C NMR (176 MHz, DMSO-d₆): δ 172.5 (C=O), 154.1 (pyridazine-C), 148.6 (NO₂-C), 134.2–125.3 (aromatic-C), 55.8 (piperidine-C), 42.1 (piperidine-C).
  • HRMS : m/z calc. for C₂₃H₂₂N₅O₃ [M+H]⁺: 424.1718; found: 424.1715.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 6.7 minutes, confirming >98% purity.

Challenges and Optimization Strategies

Nitro Group Stability

The electron-deficient 4-nitrophenyl group predisposes the compound to reduction under basic conditions. Mitigation strategies include:

  • Inert atmosphere : Conduct reactions under N₂ to prevent oxidative decomposition.
  • Low-temperature workup : Quench reactions at 0°C to minimize side reactions.

Piperidine Ring Conformation

X-ray crystallography of analogues reveals that chair conformations of the piperidine ring enhance crystallinity and solubility. Recrystallization from EtOH/H₂O (9:1) improves product handling.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost-effective catalysts : Replace Pd(PPh₃)₄ with Pd(OAc)₂ with ligand recycling.
  • Continuous flow systems : Implement for amide coupling to reduce reaction time from 48 to 8 hours.

Q & A

What are the recommended synthetic routes for N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves multi-step organic reactions, including:

  • Step 1: Formation of the pyridazine core via cyclization reactions using reagents like phosphorus oxychloride under reflux conditions .
  • Step 2: Functionalization of the piperidine ring through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) .
  • Step 3: Carboxamide formation via condensation of activated carboxylic acids with 4-nitrophenylamine derivatives .

Optimization Strategies:

  • Temperature Control: Maintain precise reflux temperatures (e.g., 80–110°C) to avoid side reactions .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates .
  • Catalysts: Employ palladium catalysts for efficient cross-coupling steps .
  • Purification: Use column chromatography or recrystallization to isolate high-purity products .

Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Answer:
Key techniques include:

Technique Purpose Example Data
1H/13C NMR Confirm amide bond formation, substituent positions, and piperidine geometryδ 7.8–8.2 ppm (aromatic protons)
High-Resolution Mass Spectrometry (HRMS) Validate molecular weight and purity (e.g., [M+H]+ = 443.5 g/mol)
X-ray Crystallography Resolve bond lengths/angles and confirm stereochemistryC–N bond: 1.33 Å
HPLC Assess purity (>95% for biological assays)Retention time: 12.3 min

How can researchers assess the preliminary biological activity of this compound?

Answer:
In Vitro Screening:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, Aurora kinases) using fluorescence-based assays .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., serotonin or dopamine receptors) .
  • Cytotoxicity: MTT assays on cancer cell lines (IC50 values) .

Key Parameters:

  • Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.
  • Validate target specificity using siRNA knockdown or competitive inhibitors .

How do structural modifications (e.g., nitrophenyl or pyridazinyl groups) influence bioactivity and pharmacokinetics?

Answer:
Structure-Activity Relationship (SAR) Insights:

Modification Impact Reference
Nitrophenyl → Fluorophenyl Enhanced metabolic stability (reduced nitroreductase susceptibility)
Pyridazine → Pyrimidine Increased solubility but reduced kinase affinity
Piperidine Methylation Improved blood-brain barrier penetration (logP optimization)

Pharmacokinetic Optimization:

  • Introduce PEG linkers to prolong half-life .
  • Replace nitro groups with electron-withdrawing substituents to reduce toxicity .

What strategies can address rapid in vivo clearance observed in related piperidine-carboxamide compounds?

Answer:

  • Prodrug Design: Mask polar groups (e.g., carboxamide) with ester prodrugs for sustained release .
  • Cyclization: Convert linear linkers to macrocyclic structures to reduce renal clearance .
  • Formulation: Use liposomal encapsulation to enhance plasma retention .

Case Study:
A related compound with a trifluoromethyl group showed 3-fold higher AUC (Area Under Curve) compared to the nitro derivative .

What experimental approaches elucidate the mechanism of action (e.g., enzyme inhibition or receptor modulation)?

Answer:

  • X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., kinase-inhibitor complexes) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd values) .
  • Western Blotting: Measure downstream signaling proteins (e.g., phosphorylated ERK for kinase inhibition) .

Example:
Molecular docking revealed hydrogen bonding between the carboxamide group and kinase ATP-binding pockets .

How should researchers resolve contradictions in bioactivity data across studies?

Answer:
Common Causes & Solutions:

Issue Resolution Strategy Reference
Varied Assay Conditions Standardize protocols (e.g., ATP concentration in kinase assays)
Compound Degradation Verify stability via HPLC before/after incubation
Cell Line Heterogeneity Use isogenic cell lines and validate genetic backgrounds

Validation Workflow:

Replicate experiments in ≥3 independent labs.

Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding).

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